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Compound of Interest

Compound Name: 1-Propyl-1,4-diazepane

Cat. No.: B1337550 Get Quote

An In-Depth Guide for Medicinal Chemists: 1-Propyl-1,4-diazepane vs. Homopiperazine as

Scaffolds in Drug Design

Introduction: The Seven-Membered Advantage
In the landscape of heterocyclic chemistry, saturated nitrogen-containing rings are

indispensable tools for the medicinal chemist. While piperazine, a six-membered ring, is a

ubiquitous scaffold found in numerous blockbuster drugs, its seven-membered congeners, the

1,4-diazepanes, offer unique structural and physicochemical properties that can be leveraged

to overcome specific drug design challenges.[1][2][3] The expanded ring size provides greater

conformational flexibility and different spatial arrangements of the nitrogen atoms, opening new

vectors for molecular exploration.

This guide provides a detailed comparative analysis of two key 1,4-diazepane scaffolds: the

parent homopiperazine (also known as 1,4-diazepane) and its N-substituted derivative, 1-
Propyl-1,4-diazepane. We will dissect their structural nuances, synthetic accessibility, and

impact on pharmacological and pharmacokinetic profiles, supported by experimental data and

protocols. The objective is to equip researchers, scientists, and drug development

professionals with the insights needed to strategically select the optimal scaffold for their

specific therapeutic targets.

Part 1: Core Structural and Physicochemical
Comparison
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At first glance, the two molecules are closely related. However, the simple addition of an N-

propyl group creates significant differences in their chemical personality, influencing everything

from reactivity to biological interactions.
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Property Homopiperazine
1-Propyl-1,4-

diazepane

Rationale for
Significance

Structure

The core seven-

membered diazepane

ring is common to

both.

IUPAC Name 1,4-Diazepane
1-Propyl-1,4-

diazepane
---

CAS Number 505-66-8[4] 3619-74-7[5]

Unique identifiers for

substance

registration.

Molecular Formula C₅H₁₂N₂[4] C₈H₁₈N₂[5]
Reflects the addition

of a C₃H₆ moiety.

Molecular Weight 100.16 g/mol [4] 142.24 g/mol [5]

The propyl group adds

42.08 g/mol ,

impacting diffusion

and ligand efficiency

metrics.

Physical State Solid[4] Solid[5]

Both are typically

solids at standard

conditions.

Melting Point 38-40 °C[4]
Not specified,

expected to differ.

Influences handling,

formulation, and

solubility.

Boiling Point 169 °C[4]
Not specified,

expected to be higher.

Relevant for

purification and

reaction conditions.

Nitrogen Atoms Two secondary (2°)

amines

One secondary (2°)

and one tertiary (3°)

amine[5]

CRITICAL

DIFFERENCE:

Dictates reactivity,

nucleophilicity, and
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hydrogen bonding

potential.

Lipophilicity (cLogP) Lower Higher

The propyl group

significantly increases

lipophilicity, affecting

solubility, membrane

permeability, and

potential for CNS

penetration.[5]

Conformational Analysis and Flexibility
The seven-membered diazepane ring is not planar and exists in a variety of low-energy

conformations, most commonly pseudo-chair and boat forms. This inherent flexibility allows the

scaffold to adapt to the topology of different biological targets, a feature that can be

advantageous over the more rigid piperazine ring. X-ray crystallography of homopiperazine has

revealed a pseudo-chair conformation in the solid state.[6]

The N-propyl group of 1-Propyl-1,4-diazepane adds another layer of complexity. It not only

influences the conformational preference of the ring but also introduces steric bulk that can be

used to probe specific pockets within a binding site or to shield adjacent parts of the molecule

from metabolic enzymes.
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Homopiperazine (Symmetrical)

1-Propyl-1,4-diazepane (Asymmetrical)

H

N1 (2°)

H-bond donor
& acceptor

N4 (2°)
H-bond donor

& acceptor

Two equivalent reactive sites.
Requires protecting groups for

mono-functionalization.

Propyl

N1 (3°)

Steric bulk
& Lipophilicity

N4 (2°)

One primary reactive site (N4).
Allows for selective
functionalization.

Core 1,4-Diazepane Ring
(Flexible Conformations)

cluster_0

Unsubstituted

cluster_1

N1-Alkylated
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Starting Materials
(e.g., Ethylenediamine,

1,3-Dihalopropane)

Homopiperazine
(Symmetrical Core)

Cyclization

1-Propyl-1,4-diazepane
(Asymmetrical Core)

Mono-N-Alkylation
(See Protocol 2.2)

Mono-Functionalized
Homopiperazine

Selective Reaction
(e.g., with protecting group)

Di-Functionalized
Homopiperazine

Exhaustive Reaction

Propyl Halide
(e.g., Propyl Bromide)

N4-Functionalized
1-Propyl-1,4-diazepane

Selective N4 Reaction

Electrophile (R-X)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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